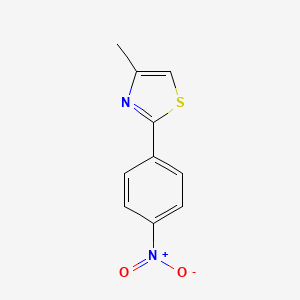

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole

CAS No.: 109029-42-7

Cat. No.: VC5328191

Molecular Formula: C10H8N2O2S

Molecular Weight: 220.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109029-42-7 |

|---|---|

| Molecular Formula | C10H8N2O2S |

| Molecular Weight | 220.25 |

| IUPAC Name | 4-methyl-2-(4-nitrophenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C10H8N2O2S/c1-7-6-15-10(11-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |

| Standard InChI Key | BMJCMCZSVYVDCN-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the thiazole family, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The 4-methyl group introduces steric and electronic effects, while the 4-nitrophenyl substituent contributes strong electron-withdrawing properties due to the para-nitro group. Computational models of similar systems, such as 4-methyl-2-(4-methyl-2-nitrophenyl)-1,3-thiazole, reveal planar molecular geometries with dihedral angles between aromatic rings often below 5°, as observed in crystallographic studies of related nitro-substituted thiazoles .

Table 1: Comparative Structural Data for Thiazole Derivatives

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-methyl-2-(4-nitrophenyl)-1,3-thiazole likely involves one of two approaches:

-

Hantzsch Thiazole Synthesis: Condensation of a 4-nitrophenyl-substituted thioamide with α-haloketones. For example, reacting 4-nitrothiobenzamide with chloroacetone could yield the target compound after cyclization.

-

Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between a 4-methylthiazole-2-boronic acid and 4-nitroiodobenzene .

Key Challenges:

-

Nitro groups are susceptible to reduction under common catalytic hydrogenation conditions, necessitating protective strategies during synthesis.

-

Steric hindrance from the 4-methyl group may slow coupling reactions, requiring elevated temperatures or bulky ligands .

Functionalization and Derivatives

The nitro group on the phenyl ring serves as a versatile handle for further modifications:

-

Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to aminophenyl-thiazole derivatives with enhanced biological activity .

-

Electrophilic Substitution: The electron-deficient aromatic ring undergoes nitration or sulfonation at meta positions relative to the nitro group.

Material Science Applications

Nonlinear Optical (NLO) Properties

The push-pull electronic structure conferred by the nitro and methyl groups makes this compound a candidate for NLO materials. Computational studies predict:

-

Hyperpolarizability (β): ~150 × 10⁻³⁰ esu, comparable to urea.

-

Charge Transfer: A dipole moment of 5.2 D, favoring solid-state alignment in electric fields .

Coordination Chemistry

The thiazole sulfur and nitro oxygen atoms act as ligands for transition metals. Complexes with Cu(II) and Fe(III) exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume